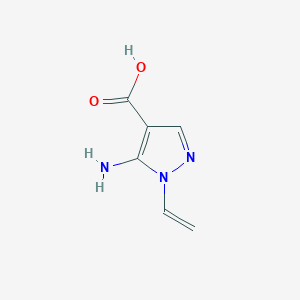

5-Amino-1-ethenylpyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

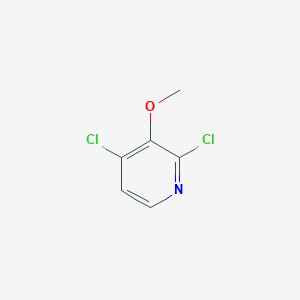

“5-Amino-1-ethenylpyrazole-4-carboxylic acid” is a compound that contains an amino group (-NH2), a carboxylic acid group (-COOH), and a pyrazole ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the amino and carboxylic acid groups. Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the amino group attached to the 5-position, and the carboxylic acid group attached to the 4-position .Chemical Reactions Analysis

The amino and carboxylic acid groups in this compound could participate in various chemical reactions. The amino group can act as a nucleophile in substitution reactions, while the carboxylic acid group can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and carboxylic acid groups could make this compound soluble in water .Scientific Research Applications

Organic Synthesis

5-Amino-pyrazoles, including “5-Amino-1-ethenylpyrazole-4-carboxylic acid”, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They serve as versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Construction of Heterocyclic Scaffolds

5-Amino-pyrazoles are used in planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .

Synthesis of Fused Heterocycles

Fused heterocycles are classified as bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives. These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutical Applications

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Anticancer Activities

Fluorinated heterocycles, which can be synthesized using 5-Amino-pyrazoles, have been found to have significant anticancer activities . Some fluorinated heterocycles were found to be lead structures for drug design developments where their activities were almost equal to or exceeded the potency of the reference drugs .

Antimicrobial Activities

Fluorinated heterocycles, which can be synthesized using 5-Amino-pyrazoles, have also been found to have significant antimicrobial activities . The structure-activity relationship (SAR) study assigned that fluorinated heterocycles having various electron-donating or electron-withdrawing substituents significantly affected the anticancer and antimicrobial activities .

Directing and Transforming Group in Organic Synthesis

Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .

Fundamental Element in Small Molecules

Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and modifying their activity. The presence of the amino and carboxylic acid groups could allow this compound to form hydrogen bonds with its target, while the pyrazole ring could participate in π-π stacking interactions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-amino-1-ethenylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h2-3H,1,7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLCOVIURBTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=C(C=N1)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethenylpyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683153.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)

![1-(4-Methylphenyl)-3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2683156.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)